molecular formula C19H17F2N5O2 B7545283 N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide

N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide

Cat. No. B7545283
M. Wt: 385.4 g/mol
InChI Key: WMXOGEBPJPVMEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide, commonly known as DAPT, is a small molecule compound that has been extensively studied in the field of biomedical research. DAPT is a gamma-secretase inhibitor that has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. In

Mechanism of Action

DAPT is a gamma-secretase inhibitor that works by inhibiting the activity of the gamma-secretase enzyme. The gamma-secretase enzyme is responsible for the cleavage of various proteins, including amyloid beta, Notch, and ErbB4. Inhibition of the gamma-secretase enzyme leads to a reduction in the production of these proteins, which can have therapeutic effects in various disease states.
Biochemical and Physiological Effects:
DAPT has been shown to have a variety of biochemical and physiological effects. In cancer cells, DAPT has been shown to inhibit cell proliferation, induce cell cycle arrest, and induce apoptosis. In Alzheimer's disease, DAPT has been shown to reduce the production of amyloid beta and improve cognitive function. In cardiovascular disease, DAPT has been shown to inhibit smooth muscle cell proliferation, reduce inflammation, and improve endothelial function.

Advantages and Limitations for Lab Experiments

One of the advantages of using DAPT in lab experiments is its specificity for the gamma-secretase enzyme. This allows researchers to selectively target the gamma-secretase pathway without affecting other pathways. However, one of the limitations of using DAPT in lab experiments is its potential toxicity. DAPT has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on DAPT. One area of research is in the development of more potent and selective gamma-secretase inhibitors. Another area of research is in the identification of biomarkers that can predict response to DAPT treatment. In addition, there is a need for further research on the safety and toxicity of DAPT, particularly in the context of long-term treatment.

Synthesis Methods

DAPT can be synthesized using a variety of methods, including the reaction of 2,6-difluoroaniline with ethyl 2-bromoacetate, followed by reaction with triazole and carboxylic acid. The final product is obtained by reacting the intermediate with ethylenediamine. Other methods of synthesis include the reaction of 2,6-difluoroaniline with ethyl 2-chloroacetate, followed by reaction with triazole and carboxylic acid, and the reaction of 2,6-difluoroaniline with ethyl 2-iodoacetate, followed by reaction with triazole and carboxylic acid.

Scientific Research Applications

DAPT has been extensively studied in the field of biomedical research for its potential therapeutic applications. One of the primary areas of research has been in the treatment of cancer. DAPT has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and colon cancer cells. In addition, DAPT has been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment.
Another area of research has been in the treatment of Alzheimer's disease. DAPT has been shown to inhibit the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. In addition, DAPT has been shown to improve cognitive function in animal models of Alzheimer's disease.
DAPT has also been studied for its potential therapeutic applications in cardiovascular disease. DAPT has been shown to inhibit the proliferation of smooth muscle cells, which can contribute to the development of atherosclerosis. In addition, DAPT has been shown to reduce inflammation and improve endothelial function in animal models of cardiovascular disease.

properties

IUPAC Name

N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N5O2/c1-2-25(12-17(27)23-18-14(20)9-6-10-15(18)21)19(28)16-11-22-26(24-16)13-7-4-3-5-8-13/h3-11H,2,12H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXOGEBPJPVMEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1=C(C=CC=C1F)F)C(=O)C2=NN(N=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.